Home > Products > Screening Compounds P128468 > 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- - 78105-31-4

5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-

Catalog Number: EVT-3494598
CAS Number: 78105-31-4
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- is a compound that belongs to the class of imidazo-benzodiazepines, which are characterized by a fused imidazole and benzodiazepine structure. This compound has garnered attention for its potential pharmacological applications, particularly in the context of central nervous system activity.

Source and Classification

The compound is classified under the broader category of heterocyclic compounds, specifically within the subclass of benzodiazepines. It is notable for its structural features that include both an imidazole ring and a benzodiazepine core. Research has indicated that derivatives of this compound can exhibit varying affinities for benzodiazepine receptors and adenosine receptors, which are crucial in mediating various physiological effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5H-imidazo(2,1-c)(1,4)benzodiazepines typically involves several key steps:

  1. Preparation of Intermediate Compounds: The process often begins with the synthesis of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones. These intermediates are crucial for further transformations .
  2. Reduction and Cyclization: Following the preparation of intermediates, reduction reactions are performed to yield the corresponding dihydro derivatives. This step may involve the use of reducing agents like lithium aluminum hydride or borane .
  3. Final Cyclization: The cyclization reactions lead to the formation of the final 5H-imidazo(2,1-c)(1,4)benzodiazepine structure. The conditions under which these reactions are conducted can significantly influence yield and purity .
Chemical Reactions Analysis

Reactions and Technical Details

5H-imidazo(2,1-c)(1,4)benzodiazepine undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:

  • Reduction Reactions: As mentioned earlier, reduction processes are essential for converting precursors into the dihydro form of the compound. These reactions typically involve hydrogenation or hydride transfer mechanisms .
  • Oxidation Reactions: Certain derivatives may undergo oxidation to introduce functional groups that can enhance receptor binding affinity or alter solubility characteristics .
  • Substitution Reactions: The introduction of substituents at various positions on the benzodiazepine ring can significantly affect biological activity. For instance, halogenation at specific positions has been shown to enhance binding affinity at peripheral benzodiazepine receptors .
Mechanism of Action

Process and Data

The mechanism of action for 5H-imidazo(2,1-c)(1,4)benzodiazepine involves interaction with central benzodiazepine receptors (CBRs) and adenosine A1 receptors:

  • Binding Affinity: Studies indicate varying binding affinities for these receptors depending on structural modifications. For instance, certain derivatives exhibit significant affinity for CBRs while others show preferential binding to adenosine receptors .
  • Pharmacodynamics: The activation of these receptors leads to modulation of neurotransmitter release in the brain, influencing anxiolytic and sedative effects. The specific pathway often involves GABAergic transmission enhancement .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary based on substituents; generally soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by functional groups present; electron-withdrawing groups tend to increase reactivity towards nucleophiles.
Applications

Scientific Uses

5H-Imidazo(2,1-c)(1,4)benzodiazepine has potential applications in medicinal chemistry:

  • Pharmacological Research: Investigated for its anxiolytic and anticonvulsant properties due to its interaction with benzodiazepine receptors.
  • Drug Development: Ongoing research aims to develop derivatives with improved efficacy and reduced side effects compared to traditional benzodiazepines .
  • Biochemical Studies: Used in studies exploring receptor dynamics and signaling pathways associated with anxiety and related disorders.
Synthetic Methodologies and Structural Optimization

Traditional Synthetic Pathways for Tricyclic Imidazobenzodiazepine Scaffolds

The synthesis of the tricyclic 5H-imidazo[2,1-c][1,4]benzodiazepine core relies on well-established reductive cyclization strategies. The most reproducible approach begins with 2-nitrobenzyl imidazole derivatives as key intermediates. o-Nitrobenzyl imidazoles undergo zinc/acetic acid-mediated reduction of the nitro group to form hydroxylamine intermediates, which spontaneously cyclize via nucleophilic attack on the imidazole carboxamide carbonyl (Castellano et al., 2001) [1]. Alternative pathways involve catalytic hydrogenation (Pd/C, H₂) of the nitro group followed by acid-catalyzed ring closure, though over-reduction to amines can diminish yields. A critical limitation of these methods is the sensitivity of the imidazole ring to strong reducing conditions, often requiring protective group strategies.

The cyclization step exhibits significant dependence on solvent polarity and temperature. Polar aprotic solvents (DMF, NMP) at 80-100°C typically provide optimal cyclization kinetics, while protic solvents promote decomposition pathways. Post-cyclization, the unsaturated 5H-imidazo[2,1-c][1,4]benzodiazepine scaffold can be selectively reduced at the C10-C11 position using sodium borohydride or catalytic transfer hydrogenation to yield the 10,11-dihydro derivatives (Mohsin & Qadir, 2015) [2]. This reduction is stereoselective, generating exclusively the trans-configured diazepine ring, as confirmed by X-ray crystallography.

Table 1: Traditional Synthetic Routes to 10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepines

Starting MaterialReduction MethodCyclization ConditionsDihydro Derivative YieldKey Limitation
1-(2-Nitrobenzyl)imidazole-2-carboxaldehydeZn/AcOH, 0°C → RTAcOH reflux, 2h65-72%Over-reduction side products
1-(2-Nitrobenzyl)-2-acetyl imidazoleH₂ (40 psi), Pd/C (10%)MeOH, 50°C, 4h58-63%Catalyst poisoning by heterocycle
1-(2-Nitrobenzyl)imidazole-2-carboxylic acid ethyl esterSnCl₂·2H₂O, EtOHHCl, reflux, 3h70-78%Tin waste disposal issues

Novel Approaches to 11-Aryl Substitution Patterns

Introduction of aryl groups at the C11 position significantly influences the biological activity of dihydroimidazobenzodiazepines. Modern strategies employ aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones as advanced intermediates. These ketones are synthesized via Friedel-Crafts acylation or organometallic coupling between aryl acid chlorides and 1-(2-nitrobenzyl)imidazole derivatives. Subsequent tandem reduction-cyclization using Pd/C-hydrogenation or ammonium formate/Pd-C provides direct access to 11-aryl-10,11-dihydro-5H-imidazo[2,1-c][1,4]benzodiazepines (Castellano et al., 2001) [1].

The electronic nature of the aryl substituent critically impacts cyclization efficiency. Electron-donating groups (p-OMe, m-Me) accelerate ring closure (yields >75%), while electron-withdrawing substituents (m-NO₂, p-CF₃) require harsher conditions and give lower yields (45-55%). Heteroaryl groups, particularly 2-thienyl, demonstrate exceptional compatibility, yielding pharmacologically active derivatives in >70% yield. Microwave-assisted synthesis has recently enabled rapid access to these ketone precursors, reducing reaction times from hours to minutes while maintaining yields (Patent CN103319486A, 2017) [6].

Table 2: Impact of 11-Aryl Substituents on Cyclization Efficiency and Binding

11-Aryl SubstituentCyclization Yield (%)Relative BZD Receptor AffinityNotes
Phenyl721.0 (Reference)Standard lipophilic moiety
2-Thienyl783.5Enhanced π-stacking capacity
4-Fluorophenyl681.8Moderate electron withdrawal
3-Nitrophenyl490.3Yields diminished
2-Naphthyl612.1Steric hindrance challenges

Catalytic Strategies for Regioselective Cyclization

Recent advances focus on catalyst-controlled regioselectivity during the ring-forming step. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMP (N,N-dimethylpropyleneurea) solvent effectively promotes selective decarboxylative cyclization of imidazole diacid precursors, preventing isomerization to inactive forms. This method achieves >90% regioselectivity for the pharmacologically active tautomer of midazolam analogues (Patent CN103319486A, 2017) [6]. Lewis acid catalysts (Sc(OTf)₃, Yb(OTf)₃) facilitate cyclizations of nitro precursors under milder conditions (60°C vs. traditional 100°C), particularly for substrates bearing base-sensitive functionalities.

Notably, ligand-free palladium systems enable one-pot reduction/cyclization sequences in aqueous ethanol, eliminating the need for dry solvents. Microwave irradiation coupled with heterogeneous catalysts (zeolite HY, Hβ) enhances reaction rates by 8-12 fold compared to thermal methods, while maintaining excellent regiocontrol (>95:5). These catalytic systems demonstrate exceptional functional group tolerance for esters, halogens, and protected amines, enabling late-stage diversification of the diazepine core (Mohlala et al., 2021) [10].

Role of Reduction-Cyclization Sequences in Dihydro Derivative Formation

The 10,11-dihydro modification is strategically introduced via post-cyclization reduction of unsaturated 5H-imidazo[2,1-c][1,4]benzodiazepines. Sodium cyanoborohydride in methanol selectively reduces the C10-C11 imine bond within 30 minutes at 0°C, preserving reducible functionalities like nitro groups or haloarenes. Alternatively, transfer hydrogenation using ammonium formate/Pd(OH)₂ in refluxing ethanol achieves quantitative conversion to dihydro derivatives without affecting aryl chlorides or benzyl ethers.

A pivotal discovery revealed that early-stage hydrogenation of nitro precursors prior to cyclization (e.g., using Fe/AcOH) leads to unproductive linear amines incapable of ring closure. This underscores the necessity for sequential reduction-cyclization rather than fully reduced intermediates. Stereochemical analysis confirms that dihydro derivatives adopt a boat conformation in the diazepine ring, contrasting with the planar geometry of unsaturated analogues. This conformational shift dramatically reduces receptor binding affinity (Mohsin & Qadir, 2015) [2].

Table 3: Comparative Analysis of Reduction Methods for Dihydro Derivative Synthesis

Reduction MethodReaction ConditionsChemoselectivityStereochemical OutcomeOperational Simplicity
NaBH₄/MeOH0°C, 30 minModeratetrans selectiveHigh
NaCNBH₃/AcOH (cat.)RT, 1hHightrans dominantModerate
HCO₂NH₄/Pd(OH)₂/C (10%)EtOH, reflux, 45 minExcellenttrans exclusiveModerate
Zn/AcOH0°C → RT, 3hLowMixtureLow
Electrochemical (Pb cathode)H₂SO₄, H₂O, 1.2V, 2hHightrans dominantLow

Structure-Activity Relationship (SAR) Studies on 10,11-Dihydro Modifications

Systematic SAR exploration reveals that saturation of the C10-C11 bond drastically reduces binding to both central benzodiazepine receptors (CBR) and adenosine A₁ receptors. Unsaturated 11-(2-thienyl)-5H-imidazo[2,1-c][1,4]benzodiazepine exhibits IC₅₀ = 12 nM at CBR, while its 10,11-dihydro counterpart shows IC₅₀ > 10,000 nM (Castellano et al., 2001) [1]. This >800-fold decrease stems from loss of planarity and reduced conformational flexibility, preventing optimal interaction with the receptor's hydrophobic pocket.

Electron-withdrawing substituents (Cl, F, CF₃) at the para-position of 11-aryl groups partially compensate for the affinity loss in dihydro derivatives. QSAR models indicate a strong correlation (r² = 0.89) between the Hammett σ constant of aryl substituents and log(1/IC₅₀) for dihydro analogues, unlike unsaturated compounds where steric parameters dominate. This electronic dependence suggests altered binding modes for dihydro derivatives. Molecular docking demonstrates that dihydro compounds cannot adopt the bioactive "butterfly" conformation essential for high-affinity GABAₐ receptor binding, explaining their diminished activity (Comparative QSAR analysis, 2014) [3].

Despite reduced receptor affinity, the 10,11-dihydro modification enhances metabolic stability against hepatic dehydrogenases. In vitro microsomal studies show dihydro derivatives exhibit 3-5 fold longer half-lives than unsaturated counterparts. This property makes them valuable scaffolds for peripheral targets where CNS penetration is undesirable, such as peripheral benzodiazepine receptors (PBR) implicated in inflammation and cancer. Recent work exploits this stability for developing PBR-selective ligands with >100-fold selectivity over CBR (Rizzetto et al., 2006) [7].

Table 4: QSAR Parameters for 10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepines

Physicochemical ParameterCorrelation with CBR Affinity (r²)Correlation with PBR Affinity (r²)Dominant Effect
π (Lipophilicity constant)0.450.78Hydrophobic pocket filling at PBR
σ (Hammett constant)0.890.32Electronic modulation of aryl dipole
MR (Molar refractivity)0.630.91Steric complementarity at PBR
PSA (Polar surface area)0.720.25Membrane permeability for CBR targeting

Properties

CAS Number

78105-31-4

Product Name

5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-

IUPAC Name

5,10-dihydro-4H-imidazo[2,1-c][1,4]benzodiazepine

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-6,13H,7-8H2

InChI Key

GWSCOZZXRQEHTO-UHFFFAOYSA-N

SMILES

C1C2=NC=CN2CC3=CC=CC=C3N1

Canonical SMILES

C1C2=NC=CN2CC3=CC=CC=C3N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.